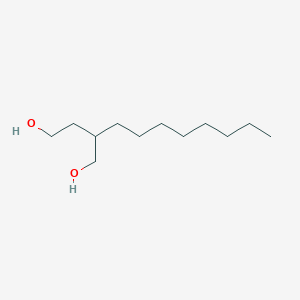
2-Octylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located at the first and fourth positions of the butane chain. This compound is characterized by its octyl group attached to the second carbon of the butane chain, making it a unique structure among diols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylbutane-1,4-diol can be achieved through several methods. One common approach involves the selective hydrogenation of 2-octylbutyne-1,4-diol using a palladium catalyst. The reaction typically occurs under mild conditions, such as a temperature of 50°C and a hydrogen pressure of 2 MPa, to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-octylbutyne-1,4-diol. This process is carried out in a continuous stirred-tank reactor (CSTR) using a palladium catalyst supported on carbon. The reaction conditions are optimized to maximize the yield and purity of the desired diol.
Chemical Reactions Analysis
Types of Reactions
2-Octylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The diol can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 2-octylbutane-1,4-dione.
Reduction: Formation of 2-octylbutane.
Substitution: Formation of 2-octylbutane-1,4-dichloride or 2-octylbutane-1,4-dibromide.
Scientific Research Applications
2-Octylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which 2-Octylbutane-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the octyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simpler diol with a shorter carbon chain.
2-Butyne-1,4-diol: An alkyne diol with a triple bond.
2-Octylbutyne-1,4-diol: The precursor to 2-Octylbutane-1,4-diol.
Uniqueness
This compound is unique due to its specific structure, which combines a long hydrophobic octyl chain with two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
91635-50-6 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-octylbutane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3 |
InChI Key |
TYBKGVWQUWPGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)



![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
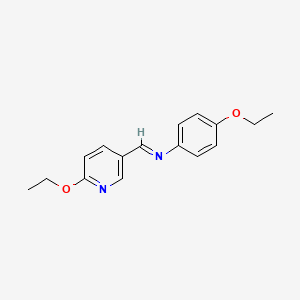
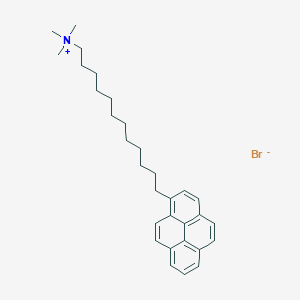
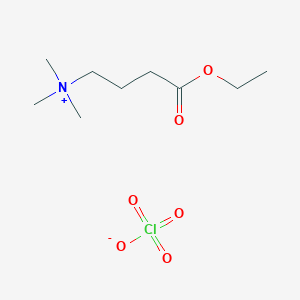
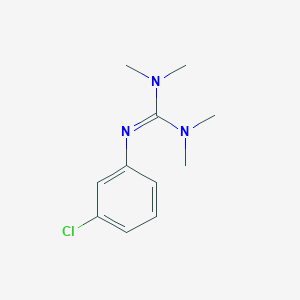
![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
